Streptonicozid

Description

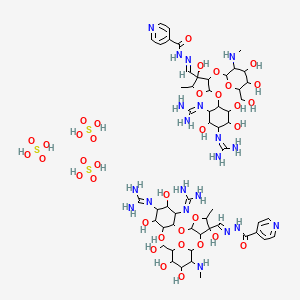

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

5667-71-0 |

|---|---|

Molecular Formula |

C54H94N20O36S3 |

Molecular Weight |

1695.6 g/mol |

IUPAC Name |

N-[(E)-[(2S,3R,4R,5R)-5-[(1R,2S,3R,4R,5S,6R)-2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-3-hydroxy-2-methyloxolan-3-yl]methylideneamino]pyridine-4-carboxamide;sulfuric acid |

InChI |

InChI=1S/2C27H44N10O12.3H2O4S/c2*1-9-27(45,8-34-37-22(44)10-3-5-33-6-4-10)21(49-23-14(32-2)18(42)15(39)11(7-38)47-23)24(46-9)48-20-13(36-26(30)31)16(40)12(35-25(28)29)17(41)19(20)43;3*1-5(2,3)4/h2*3-6,8-9,11-21,23-24,32,38-43,45H,7H2,1-2H3,(H,37,44)(H4,28,29,35)(H4,30,31,36);3*(H2,1,2,3,4)/b2*34-8+;;;/t2*9-,11-,12+,13-,14-,15-,16+,17-,18-,19+,20+,21-,23-,24-,27+;;;/m00.../s1 |

InChI Key |

OIOSFHRAQVHZRE-BZROWGSASA-N |

SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=NNC(=O)C4=CC=NC=C4)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=NNC(=O)C4=CC=NC=C4)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |

Isomeric SMILES |

C[C@@H]1O[C@H]([C@@H]([C@@]1(O)/C=N/NC(=O)C2=CC=NC=C2)O[C@@H]3O[C@H]([C@@H]([C@H]([C@@H]3NC)O)O)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H]([C@@H]4N=C(N)N)O)N=C(N)N)O)O.C[C@@H]1O[C@H]([C@@H]([C@@]1(O)/C=N/NC(=O)C2=CC=NC=C2)O[C@@H]3O[C@H]([C@@H]([C@H]([C@@H]3NC)O)O)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H]([C@@H]4N=C(N)N)O)N=C(N)N)O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |

Canonical SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=NNC(=O)C4=CC=NC=C4)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=NNC(=O)C4=CC=NC=C4)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |

Synonyms |

streptomycinylidenisonicotinhydrazide streptoniazide streptonicozid |

Origin of Product |

United States |

Historical and Contextual Aspects of Streptonicozid in Antimicrobial Chemotherapy Research

Evolution of Streptonicozid (B1241346) within the Antitubercular Drug Landscape

The development of this compound occurred in the wake of two monumental discoveries in the fight against tuberculosis: Streptomycin (B1217042) in the 1940s and Isoniazid (B1672263) in the early 1950s. rushim.ru Isoniazid, a hydrazine (B178648) derivative, became a first-line treatment for tuberculosis infections shortly after its introduction around 1951 and demonstrated potent antitubercular activity. rushim.rubibliotekanauki.pl This era was characterized by a therapeutic strategy of combining drugs to enhance efficacy and prevent the emergence of resistant bacterial strains.

Within this context, this compound was conceptualized as a "hybrid" drug, covalently fusing Streptomycin and Isoniazid into a single molecular entity. rushim.ru This approach was part of a broader research paradigm focused on creating derivatives of known effective agents. This compound was one of six isoniazid-derived hydrazones registered as tuberculostatics, a group that also included compounds like furonazide (B1238084) and salinazid. bibliotekanauki.pl While these compounds were developed with the aim of improving upon existing therapies, they are not in clinical use today. bibliotekanauki.pl

Historical Perspectives on its Role in Antimycobacterial Research

This compound's primary role in antimycobacterial research was as an investigational compound, embodying the chemical strategy of drug hybridization. rushim.ru Research into this compound and similar hydrazones was driven by the hope of creating a superior therapeutic agent, potentially with a broader spectrum of activity or a better resistance profile than its parent components. Its classification is as a tuberculostatic antibacterial agent, meaning it inhibits the growth and reproduction of mycobacteria. nih.gov The compound was studied for its ability to interfere with protein synthesis and its potential application in treating Mycobacterium tuberculosis infections. targetmol.com Despite being registered as a tuberculostatic, it did not become a cornerstone of tuberculosis treatment, and its monograph is now considered retired and no longer subject to updates. bibliotekanauki.pl

Early Investigative Paradigms and Scientific Significance

The foundational research on this compound was conducted in the 1950s. Its creation was first described in a 1953 publication by Pennington and his colleagues, who synthesized the compound through the condensation of streptomycin salts with isonicotinic acid hydrazide in a methanol (B129727) solution. This work established the semi-synthetic pathway to the new chemical entity.

Subsequent investigations focused on characterizing its basic physicochemical properties. For instance, a 1957 study by Weiss and others determined its solubility in various solvents, providing essential data for its formulation and further study. These early studies were typical of the era, focusing on synthesis and fundamental characterization as a prelude to assessing biological activity.

The scientific significance of this compound lies not in its clinical success, but in what it represents: a rational, albeit ultimately superseded, approach to drug development. It is an example of the effort to build upon the success of early antibiotics by creating hybrid molecules. rushim.ru While this compound itself did not endure as a therapeutic agent, the broader exploration of isoniazid derivatives and combination strategies was crucial in establishing the multi-drug treatment regimens that remain the standard of care for tuberculosis today.

Research and Properties of this compound

The following tables summarize key research findings and the chemical properties of this compound based on early scientific investigations.

Table 1: Key Research Milestones

| Year | Researchers | Contribution | Source |

| 1953 | Pennington et al. | First described the semi-synthetic preparation of this compound. | |

| 1957 | Weiss et al. | Determined the solubility of this compound in various solvents. |

Table 2: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Name | 4-Pyridinecarboxylic acid hydrazide, hydrazone with O-2-deoxy-2-(methylamino)-a-L-glucopyranosyl-(1®2)-O-5-deoxy-3-C-formyl-a-L-lyxofuranosyl-(1®4)-N,N¢-bis(aminoiminomethyl)-D-streptamine sulfate (B86663) (2:3) (salt) | |

| Other Names | streptomyclidene isonicotinyl hydrazine sulfate; streptoniazide | |

| Trademarks | Strazide, Streptohydrazid | |

| Molecular Formula | C54H94N20O36S3 | |

| Molecular Weight | 1695.63 g/mol | |

| Appearance | Crystals | |

| Decomposition Temp. | ~230°C | |

| Solubility (at ~28°C) | Water: >20 mg/mLEthanol: 0.115 mg/mLCarbon Tetrachloride: 0.025 mg/mLEther: 0.31 mg/mL | |

| Therapeutic Category | Antibacterial (tuberculostatic) |

Advanced Synthetic Methodologies and Structural Derivatization of Streptonicozid

Chemical Synthesis Pathways and Optimization Strategies for Streptonicozid (B1241346)

The fundamental synthesis of this compound involves the condensation reaction between the aldehyde group of streptomycin (B1217042) and the hydrazide moiety of isoniazid (B1672263). rushim.ru This reaction typically forms a hydrazone linkage (-C=N-NH-C=O). The efficiency and yield of this synthesis can be influenced by several factors, including the choice of solvent, temperature, and the use of catalysts.

Generally, the synthesis of hydrazones from isoniazid is achieved by refluxing isoniazid with an appropriate aldehyde or ketone in a solvent such as ethanol. scispace.com The reaction may be catalyzed by a few drops of an acid, like acetic acid, to facilitate the nucleophilic attack of the hydrazide onto the carbonyl carbon. The product, this compound, can then be isolated and purified through crystallization.

Optimization strategies for hydrazone synthesis often focus on improving reaction times, yields, and purity while minimizing the use of harsh reagents. One such modern approach is mechanochemical synthesis, which involves grinding solid reactants together, sometimes with a small amount of liquid. This solvent-free or low-solvent method can lead to higher yields, shorter reaction times, and is considered a green chemistry approach. mdpi.comnih.gov While specific optimization data for this compound is not extensively detailed in the public domain, the principles applied to other isoniazid hydrazones are transferable.

Systematic Design and Synthesis of Novel this compound Analogues and Derivatives

The core structure of this compound serves as a scaffold for the design and synthesis of new analogues with potentially enhanced biological activity. nih.gov The primary goal of these modifications is often to overcome drug resistance and improve efficacy against Mycobacterium tuberculosis and other mycobacterial species. mdpi.comfrontiersin.org

Synthetic Approaches to Hydrazide-Based Analogues

The hydrazide-hydrazone linkage (-C(=O)NHN=CH-) is a key pharmacophore that is frequently modified to create novel analogues. anstar.edu.plmdpi.com Synthetic strategies often involve reacting isoniazid with a wide variety of aldehydes and ketones to produce a library of hydrazone derivatives. scispace.comresearchgate.net These reactions allow for the introduction of diverse chemical moieties, which can influence the compound's lipophilicity, electronic properties, and steric profile, all of which can affect biological activity. nih.gov

Another approach involves the modification of the hydrazide itself before condensation. For instance, N-alkyl hydrazides can be synthesized through the reduction of hydrazones. organic-chemistry.org Furthermore, the hydrazide can be used as a starting material for the synthesis of various heterocyclic compounds, such as 1,3,4-oxadiazoles, by reacting the hydrazone with reagents like chloramine-T. scispace.commdpi.com These modifications create a new class of derivatives with different chemical properties.

Strategies for Structural Modification and Derivatization in Antimycobacterial Research

In the context of antimycobacterial research, structural modifications of isoniazid-based hydrazones, including analogues conceptually related to this compound, are a major focus. mdpi.comnih.gov The rationale is that such derivatives may have a different mechanism of action or may be less susceptible to the resistance mechanisms that affect isoniazid. nih.gov Isoniazid itself is a prodrug that requires activation by the mycobacterial enzyme catalase-peroxidase (KatG). nih.gov Mutations in the katG gene are a common cause of isoniazid resistance.

Researchers have synthesized numerous isoniazid-hydrazone derivatives and evaluated their antimycobacterial activity. For example, a series of isoniazid-isatin hydrazone derivatives were synthesized and showed promising activity against M. tuberculosis H37Rv. bohrium.comwu.ac.thresearchgate.net Other modifications include linking isoniazid via a hydrazone bridge to sulfonate esters or other heterocyclic rings like isoxazole. nih.govbibliotekanauki.pl These studies often find that the introduction of specific functional groups, such as halogens or nitro groups on an aromatic ring, can significantly enhance antimycobacterial potency. mdpi.comthieme-connect.de The goal is to create compounds that can inhibit alternative targets, such as the enoyl-acyl carrier protein reductase (InhA), even in isoniazid-resistant strains. mdpi.comnih.gov

Table 1: Examples of Synthetic Strategies for Isoniazid-Based Derivatives

| Derivative Class | General Synthetic Approach | Key Reagents | Reference |

|---|---|---|---|

| Isoniazid-Aromatic Hydrazones | Condensation of isoniazid with various aromatic aldehydes. | Isoniazid, aromatic aldehyde, ethanol, acid catalyst. | scispace.com |

| Isoniazid-Isatin Hydrazones | Condensation reaction between isoniazid and isatin (B1672199) derivatives. | Isoniazid, isatin. | bohrium.comwu.ac.th |

| Isoniazid-Sulfonate Ester Hydrazones | Linking isoniazid to sulfonate esters via a hydrazone bridge. | Isoniazid, synthesized sulfonate esters. | nih.gov |

| 1,3,4-Oxadiazoles | Cyclization of an isoniazid hydrazone. | Isoniazid hydrazone, chloramine-T. | scispace.com |

Analytical Research for Structural Elucidation of this compound Derivatives

The confirmation of the chemical structure of newly synthesized this compound derivatives is crucial and is achieved through a combination of modern analytical techniques. mdpi.comamericanpharmaceuticalreview.comtricliniclabs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for structural elucidation. nih.gov ¹H NMR provides information about the chemical environment of protons, their multiplicity, and their proximity to each other. For isoniazid hydrazones, characteristic signals include the N-H proton of the hydrazide and the azomethine proton (-N=CH-). scispace.comnih.gov ¹³C NMR helps to identify all carbon atoms in the molecule, including the carbonyl and imine carbons, which are characteristic of the hydrazone structure. nih.gov Advanced 2D NMR techniques like COSY, HMQC, and HMBC can be used to establish the connectivity between different atoms in complex derivatives. ipl.pt

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds. nih.gov High-Resolution Mass Spectrometry (HRMS) provides the exact mass, which allows for the determination of the elemental composition and confirmation of the molecular formula. bohrium.comresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. acs.org For this compound derivatives, key absorption bands include the N-H stretching of the amide, the C=O stretching of the carbonyl group, and the C=N stretching of the imine group, which confirms the formation of the hydrazone linkage. nih.gov

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in space. researchgate.netmdpi.com

Table 2: Analytical Techniques for the Characterization of Hydrazone Derivatives

| Technique | Information Obtained | Typical Application |

|---|---|---|

| ¹H and ¹³C NMR | Provides detailed information about the carbon-hydrogen framework of the molecule. | Confirming the presence of key protons and carbons, establishing connectivity. |

| Mass Spectrometry (MS/HRMS) | Determines the molecular weight and elemental composition. | Confirming the molecular formula of the synthesized compound. |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups. | Verifying the formation of the hydrazone linkage (C=N) and other key groups (C=O, N-H). |

| X-ray Crystallography | Provides the precise three-dimensional structure of crystalline compounds. | Unambiguous determination of the molecular structure and stereochemistry. |

Molecular and Cellular Mechanisms of Action of Streptonicozid in Pathogen Inhibition

Elucidation of Primary and Secondary Biological Targets within Mycobacterial Pathogens

The antimycobacterial activity of Streptonicozid (B1241346) is attributed to its ability to interfere with multiple, critical life processes of the pathogen. This dual-action nature distinguishes it from many other antibiotics.

The primary mode of action for this compound is the robust inhibition of bacterial protein synthesis. frontiersin.org This function is derived from its streptomycin (B1217042) component. This compound targets the 30S subunit of the mycobacterial ribosome. frontiersin.org By binding to this subunit, it disrupts the fidelity of mRNA translation, leading to the production of non-functional or truncated proteins. This ultimately halts bacterial growth and leads to cell death.

In addition to its effect on protein synthesis, this compound also interacts with the mycobacterial cell envelope. The cell wall of Mycobacterium tuberculosis is a complex structure rich in mycolic acids, which are crucial for the bacterium's survival, virulence, and resistance to many drugs. mdpi.comfrontiersin.org The isonicotinic acid hydrazide (isoniazid) moiety of this compound is responsible for targeting the synthesis of these mycolic acids.

The interaction of this compound with mycobacterial components directly impacts key biochemical pathways. The principal pathway affected is protein biosynthesis . By binding to the 30S ribosomal subunit, this compound interferes with the initiation and elongation steps of translation, effectively shutting down the production of essential proteins. frontiersin.orgassaygenie.com

A secondary but significant pathway modulated by this compound is the mycolic acid biosynthesis pathway . Similar to its parent compound isoniazid (B1672263), the isonicotinyl component of this compound is believed to be activated by the mycobacterial catalase-peroxidase enzyme, KatG. mdpi.compatsnap.com The activated form then likely inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) system responsible for elongating mycolic acids. mdpi.comdrugbank.comfrontiersin.org Inhibition of this pathway weakens the cell wall, compromising the structural integrity of the bacterium. mdpi.com

Biochemical pathways are intricate networks of enzyme-catalyzed reactions. vedantu.combyjus.com The disruption of even a single step can have cascading effects on the entire metabolic network of the organism. vedantu.combyjus.com

Investigation of Interactions with Mycobacterial Cellular Components

Comparative Mechanistic Studies with Related Antimicrobials (e.g., Isoniazid, Streptomycin)

Understanding the mechanism of this compound is enhanced by comparing it with its parent compounds, isoniazid and streptomycin.

Isoniazid (INH): Isoniazid is a prodrug that, once activated by the mycobacterial KatG enzyme, specifically targets and inhibits InhA, thereby blocking mycolic acid synthesis. frontiersin.orgpatsnap.comdrugbank.com Resistance to isoniazid frequently arises from mutations in the katG or inhA genes. mdpi.com While this compound also appears to target this pathway, its primary mechanism of inhibiting protein synthesis provides a distinct advantage. This dual-targeting may allow this compound to be effective against some isoniazid-resistant strains.

Streptomycin: As an aminoglycoside antibiotic, streptomycin's sole mechanism of action is the inhibition of protein synthesis by binding to the 30S ribosomal subunit. assaygenie.comnih.gov this compound shares this fundamental mechanism. However, the conjugation with isonicotinic acid gives this compound the added capability of disrupting cell wall synthesis. This broader spectrum of activity could potentially lead to a more potent bactericidal effect compared to streptomycin alone. Resistance to streptomycin is often associated with mutations in the ribosomal protein S12 (rpsL) gene or the 16S rRNA (rrs) gene. nih.gov

| Feature | This compound | Isoniazid | Streptomycin |

| Primary Target | Protein Synthesis (30S Ribosome) | Mycolic Acid Synthesis (InhA) drugbank.com | Protein Synthesis (30S Ribosome) assaygenie.com |

| Secondary Target | Mycolic Acid Synthesis | None | None |

| Activation | Likely requires KatG activation for mycolic acid inhibition mdpi.com | Requires KatG activation patsnap.com | Active drug |

| Resistance Mechanisms | Potential for mutations in ribosomal genes and/or katG | Mutations in katG, inhA mdpi.com | Mutations in rpsL, rrs nih.gov |

Computational and Experimental Approaches to Mechanism of Action Research

A combination of computational and experimental methods is crucial for fully elucidating the mechanism of action of this compound.

Computational Approaches: Computational tools play a significant role in modern drug discovery and mechanism analysis. nih.govnih.gov Molecular docking simulations can be used to model the binding of this compound to its putative targets, such as the 30S ribosomal subunit and InhA. These models can predict binding affinities and key molecular interactions. Quantitative Structure-Activity Relationship (QSAR) studies can help in understanding how the chemical structure of this compound relates to its biological activity and can guide the design of more effective derivatives. nih.gov

Experimental Approaches: Experimental validation is essential to confirm computational predictions. Techniques like X-ray crystallography or cryo-electron microscopy can provide high-resolution structural information of this compound bound to its targets. Biochemical assays are used to directly measure the inhibitory effect of the compound on protein synthesis and mycolic acid production in vitro. Genetic approaches, such as the selection and sequencing of resistant mutants, can pinpoint the specific genes and mutations that confer resistance, thereby confirming the drug's targets. Furthermore, "omics" technologies like transcriptomics and metabolomics can provide a global view of the cellular response to this compound, revealing downstream effects on various biochemical pathways. nih.govnih.gov

Preclinical Evaluation of Streptonicozid and Its Analogues: Efficacy Studies

In vitro Antimycobacterial Efficacy Profiling against Diverse Mycobacterial Species

In vitro studies are fundamental to determining the intrinsic activity of a compound against specific pathogens. This is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

A thorough review of published scientific literature reveals a notable absence of specific in vitro efficacy data for Streptonicozid (B1241346) against strains of the Mycobacterium tuberculosis complex (MTC). Standard assays, such as the microplate Alamar blue assay or broth microdilution methods, are commonly used to determine the MIC of compounds against M. tuberculosis. doi.orgeucast.org These tests are crucial for establishing a baseline of anti-tuberculous activity before proceeding to more complex evaluations. nih.gov However, at present, no such data for this compound has been made publicly available.

Research into the efficacy of this compound against non-tuberculous mycobacteria (NTM) is limited but has been touched upon within broader computational studies.

Mycobacterium avium Complex (MAC): this compound was included in a set of compounds used to develop a Quantitative Structure-Activity Relationship (QSAR) model to predict activity against the Mycobacterium avium complex (MAC). oup.com In this study, while a specific MIC value for this compound was not reported, it was classified as an "active" compound based on the predictive model. doi.orgoup.com The model used discriminant function analysis to classify compounds, and this compound showed a high probability of activity against MAC. doi.org This suggests that this compound holds potential as a candidate for treating MAC infections, which are known to be intrinsically resistant to many standard antibiotics. oup.com

Mycobacterium fortuitum: Similar to the MTC, there is a lack of specific published data on the in vitro efficacy of this compound against Mycobacterium fortuitum. M. fortuitum is a rapidly growing mycobacterium that can cause a range of infections, and its susceptibility to various antimicrobial agents is an area of active research. nih.govbibliotekanauki.plnih.gov Standardized broth microdilution methods are typically employed to determine the MICs of compounds against this species. frontiersin.orgmedscape.com

Studies against Mycobacterium tuberculosis Complex Strains

Quantitative Structure-Activity Relationship (QSAR) and Topological Indices in Predicting Antimycobacterial Activity

QSAR models are computational tools that correlate the chemical structure of compounds with their biological activity. amazon.comtaylorfrancis.com These models are instrumental in modern drug discovery for predicting the efficacy of new or untested compounds and for guiding the synthesis of more potent analogues. researchgate.netnih.govnih.gov

A key study in the context of this compound involved the development of a QSAR model based on topological indices to differentiate between compounds that are active and inactive against the Mycobacterium avium complex. oup.com The model was constructed using a diverse set of 29 drugs with known anti-MAC activity and was validated for its ability to correctly classify compounds. oup.com The discriminant function (DF) derived from this model was used to predict the activity of various compounds, including this compound. doi.org

The study reported the following predictive values for this compound's activity against MAC:

| Compound | Discriminant Function (DF) Value | Probability of Activity | Classification |

| This compound | 2.54 | 0.995 | Active |

This table is based on data from a QSAR study predicting activity against Mycobacterium avium complex. doi.org

The high probability value (0.995) strongly suggests that, based on its structural properties, this compound is likely to exhibit inhibitory activity against MAC. doi.org

The validated QSAR model was subsequently employed in a virtual screening process to identify new potential anti-MAC agents from a large database of compounds. doi.orgoup.com This application demonstrates the practical utility of such predictive models in drug discovery. By filtering databases for molecules that fit the "active" profile defined by the QSAR equation, researchers can prioritize which compounds to synthesize and test in vitro, thereby saving significant time and resources. oup.com The inclusion of this compound as an active compound in the training set for this model underscores its relevance as a reference structure for anti-MAC activity.

Development and Validation of Predictive Models for Efficacy

In vivo Efficacy Studies in Established Animal Models of Mycobacterial Infection

In vivo studies in established animal models are a cornerstone of preclinical drug evaluation, providing data on a compound's efficacy within a complex biological system. Common animal models for mycobacterial infections include mice, guinea pigs, and rabbits. plos.orgnih.govfrontiersin.orgaltex.org These models are used to assess a drug's ability to reduce the bacterial burden in target organs, such as the lungs and spleen, and to improve disease outcomes. biorxiv.orgnih.gov

Despite its predicted in vitro activity against MAC, a comprehensive search of the scientific literature indicates that no in vivo efficacy studies for this compound have been published. Therefore, its performance in animal models of tuberculosis or NTM infection remains unknown. Such studies would be a necessary next step to validate the in vitro and computational predictions and to determine its potential for further clinical development.

Advanced Research Directions and Future Trajectories for Streptonicozid Based Therapeutics

Computational Drug Discovery and Rational Design for Streptonicozid (B1241346) Derivatives

The advancement of computational tools has revolutionized the field of drug discovery, offering a more targeted and efficient approach to designing novel therapeutics. silicos-it.bedrugdiscoverynews.comnih.govnih.gov For a compound like this compound, these in silico methods are pivotal in exploring its potential and developing derivatives with enhanced antimycobacterial properties. By leveraging computational power, researchers can sift through vast chemical libraries and predict molecular interactions, significantly reducing the time and cost associated with traditional drug development. silicos-it.beoxfordglobal.com

Virtual Screening and Ligand-Based Drug Design Methodologies

Virtual screening has become an indispensable tool in the initial stages of drug discovery. nih.gov This process involves the computational screening of large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov There are two primary strategies in virtual screening: structure-based and ligand-based. mmsl.cz

Ligand-based virtual screening (LBVS) is particularly useful when the three-dimensional (3D) structure of the target protein is unknown. oxfordglobal.comnih.gov This method relies on the principle that molecules with similar structures often exhibit similar biological activities. oxfordglobal.com The process begins by collecting known active ligands for a particular target to create a model that defines the essential structural or physicochemical features required for bioactivity. nih.gov This model, often in the form of a pharmacophore, is then used to search databases for new compounds that match these features. mmsl.cz The effectiveness of LBVS is highly dependent on the quality of the data for known active ligands and the sophistication of the similarity search algorithms and scoring functions used. nih.gov

Structure-based virtual screening (SBVS) , on the other hand, requires the 3D structure of the target protein. mmsl.cz This approach, which includes molecular docking, predicts how a ligand will bind to the active site of a protein and estimates the binding affinity. mmsl.cz By understanding these interactions at a molecular level, researchers can rationally design or select compounds with a higher probability of being active.

The table below outlines the key differences between these two primary virtual screening methodologies.

| Feature | Ligand-Based Virtual Screening (LBVS) | Structure-Based Virtual Screening (SBVS) |

| Primary Requirement | Information on known active ligands. oxfordglobal.com | 3D structure of the target protein. mmsl.cz |

| Underlying Principle | Similar molecules exhibit similar biological activities. oxfordglobal.com | Prediction of ligand-protein binding interactions and affinity. mmsl.cznih.gov |

| Key Techniques | Pharmacophore modeling, quantitative structure-activity relationship (QSAR), chemical similarity searching. mmsl.cz | Molecular docking, scoring functions. mmsl.cz |

| Applicability | Used when the target structure is unknown. nih.gov | Used when the target structure is known. |

Prediction of Novel Biological Targets for Antimycobacterial Action

A significant challenge in developing new antitubercular drugs is the identification of novel biological targets within Mycobacterium tuberculosis. nih.govnih.gov The sequencing of the M. tuberculosis genome has provided a wealth of information, enabling researchers to identify and validate potential new targets. nih.gov Computational approaches play a crucial role in this process by predicting which of these potential targets a compound like this compound or its derivatives might interact with. frontiersin.org

Target prediction methods can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods compare the query molecule to databases of compounds with known targets, inferring potential targets based on chemical similarity. nih.gov Structure-based methods, conversely, involve docking the molecule into the binding sites of various potential target proteins to predict binding affinity.

The identification and validation of new targets are critical for developing drugs with novel mechanisms of action, which is essential to combat drug-resistant strains of tuberculosis. nih.govresearchgate.net Some promising areas for novel targets in M. tuberculosis include enzymes involved in cell wall synthesis, fatty acid metabolism, and DNA biosynthesis. nih.gov

Investigation of Synergistic Therapeutic Strategies and Combination Approaches

The emergence of multidrug-resistant (MDR) bacteria necessitates the exploration of innovative treatment strategies. frontiersin.orgfrontiersin.org Combination therapy, where two or more drugs are administered together, is a promising approach to enhance therapeutic efficacy, reduce the likelihood of resistance development, and potentially lower required dosages, thereby minimizing side effects. frontiersin.orggoogle.comnih.govnih.gov

The primary goal of combination therapy is to achieve synergy, where the combined effect of the drugs is greater than the sum of their individual effects. frontiersin.orggoogle.com This can be particularly effective when the drugs target different pathways or mechanisms within the pathogen. frontiersin.org For instance, combining a compound that disrupts the bacterial cell membrane with another that inhibits an essential intracellular enzyme could lead to a potent synergistic effect. google.com

The effectiveness of a drug combination is often quantified using the Fractional Inhibitory Concentration Index (FICI). google.com An FICI of ≤ 0.5 is typically considered synergistic, an FICI between 0.5 and 4.0 is considered additive or indifferent, and an FICI of > 4.0 indicates antagonism. google.com

Research into synergistic combinations involving this compound could unlock new therapeutic avenues. By pairing it with existing antitubercular drugs or other novel compounds, it may be possible to create more effective treatment regimens against even the most resistant strains of M. tuberculosis.

Exploration of this compound as a Scaffold for Novel Antimicrobial Agents Addressing Multidrug Resistance

The chemical structure of this compound can serve as a "scaffold" or starting point for the development of new antimicrobial agents. googleapis.commdpi.com By chemically modifying the core structure of this compound, it is possible to create a library of derivative compounds with potentially improved properties, such as enhanced potency, broader spectrum of activity, or activity against drug-resistant pathogens. jocpr.commdpi.comresearchgate.netresearchgate.netmdpi.com

The development of novel agents from the this compound scaffold requires a multidisciplinary approach, combining synthetic chemistry, computational modeling, and microbiological testing. mdpi.com The ultimate aim is to generate new drug candidates that can effectively combat multidrug-resistant bacteria and provide new options for treating challenging infections. frontiersin.org

Q & A

Basic Research Questions

Q. How should researchers design in vitro experiments to evaluate Streptonicozid’s antimicrobial efficacy while ensuring methodological rigor?

- Methodological Answer : Use the PICOT framework to structure the research question:

- P (Population): Bacterial/fungal strains relevant to this compound’s known targets.

- I (Intervention): this compound at varying concentrations (e.g., 0.1–100 µg/mL).

- C (Comparison): Positive controls (e.g., established antibiotics) and vehicle controls.

- O (Outcome): Minimum inhibitory concentration (MIC), time-kill kinetics.

- T (Time): Duration of exposure (e.g., 24–72 hours).

Include triplicate experiments and statistical power analysis to validate reproducibility .

Q. What protocols are critical for synthesizing and purifying this compound to ensure reproducibility?

- Methodological Answer :

- Document reaction conditions (temperature, solvents, catalysts) and purification steps (e.g., column chromatography, recrystallization) in the Experimental Section of manuscripts.

- Provide NMR, HPLC, and mass spectrometry data for purity assessment (>95%).

- Deposit detailed protocols in supplementary materials to comply with journal guidelines .

Example Table :

| Step | Reagents/Conditions | Purity Assessment Method |

|---|---|---|

| Synthesis | Acetic anhydride, 60°C, 12h | HPLC (Retention time: 8.2 min) |

| Purification | Silica gel column, hexane:EtOAc (3:1) | NMR (δ 7.3 ppm, aromatic protons) |

Q. Which analytical techniques are most effective for characterizing this compound’s structural and functional properties?

- Methodological Answer :

- HPLC : Quantify purity and stability under varying pH/temperature.

- LC-MS/MS : Confirm molecular weight and detect degradation products.

- NMR (1H/13C) : Assign stereochemistry and functional groups.

- FTIR : Validate key bonds (e.g., C=O, N-H).

Present raw data in tables or figures with error margins (e.g., ±SD) .

Q. How can researchers systematically identify knowledge gaps in this compound’s existing literature?

- Methodological Answer :

- Conduct a systematic review using databases (PubMed, SciFinder) with keywords: “this compound AND (mechanism OR pharmacokinetics)”.

- Map findings using PRISMA flowcharts to highlight understudied areas (e.g., resistance mechanisms, metabolite profiling) .

Advanced Research Questions

Q. How can contradictions in reported data on this compound’s mechanism of action be resolved?

- Methodological Answer :

- Perform contradiction analysis by comparing experimental conditions (e.g., bacterial strain variability, solvent differences).

- Use triangulation : Validate findings via orthogonal assays (e.g., fluorescence microscopy for membrane disruption + proteomics for target identification).

- Publish negative results to clarify conflicting hypotheses .

Q. What strategies optimize in vivo models for studying this compound’s pharmacokinetics and toxicity?

- Methodological Answer :

- Apply PICOT to define animal models (e.g., murine sepsis), dosing regimens, and endpoints (e.g., plasma concentration via LC-MS).

- Use population pharmacokinetics (PopPK) modeling to account for inter-individual variability.

- Include histopathology and serum biomarkers (e.g., ALT, creatinine) in supplementary files .

Q. How can multi-omics approaches elucidate this compound’s off-target effects and resistance pathways?

- Methodological Answer :

- Integrate transcriptomics (RNA-seq of treated vs. untreated pathogens) and metabolomics (LC-MS-based profiling).

- Use STRING database for protein interaction networks and KEGG pathways for functional annotation.

- Validate hypotheses with CRISPR-Cas9 knockouts of candidate genes .

Q. What methodologies ensure reliable long-term stability studies of this compound under varying storage conditions?

- Methodological Answer :

- Design accelerated stability tests (40°C/75% RH for 6 months) per ICH guidelines.

- Monitor degradation via HPLC and LC-MS every 30 days.

- Use Arrhenius equation to predict shelf life. Report data in tabular format with confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.